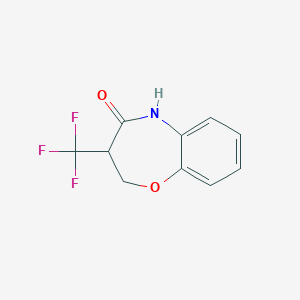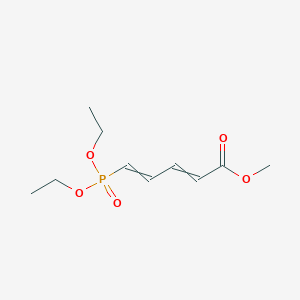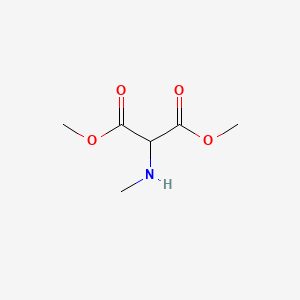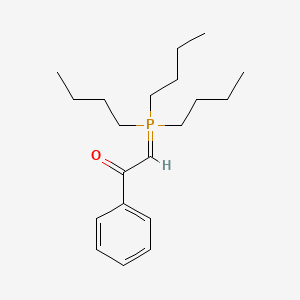
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a compound that belongs to the class of organofluorine compounds. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives under visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photoredox-catalyzed reactions, utilizing efficient and selective introduction of trifluoromethyl groups into diverse skeletons. The use of visible light and operationally simple conditions at room temperature makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under certain conditions.
Reduction: Reduction reactions can modify the benzoxazepinone core.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper . Conditions for these reactions often involve mild temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the trifluoromethyl group can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
3-(Trifluoromethyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and in the development of new synthetic methodologies.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its targets, leading to increased efficacy . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted benzoxazepinones and related
Properties
CAS No. |
110579-27-6 |
|---|---|
Molecular Formula |
C10H8F3NO2 |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)-3,5-dihydro-2H-1,5-benzoxazepin-4-one |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)6-5-16-8-4-2-1-3-7(8)14-9(6)15/h1-4,6H,5H2,(H,14,15) |
InChI Key |
HVPAVKUDBLLLNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C2O1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)

![2-[Butyl(methyl)amino]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B14325147.png)


![6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)](/img/structure/B14325167.png)
![4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B14325175.png)
![2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol](/img/structure/B14325193.png)


![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)
![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14325211.png)
